molecular formula C11H8F3N B2808402 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile CAS No. 124305-68-6

1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile

Cat. No.: B2808402
CAS No.: 124305-68-6
M. Wt: 211.187
InChI Key: CRIZCGCPHXFSCH-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C11H8F3N and a molecular weight of 211.18 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring attached to a phenyl ring, which is further substituted with a trifluoromethyl group .


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.29±0.1 g/cm3 and a predicted boiling point of 254.6±40.0 °C .

Scientific Research Applications

Organic Synthesis Applications

A significant area of application for this compound is in the field of organic synthesis, where it is utilized for the introduction of trifluoromethyl groups into organic molecules. Trifluoromethylated compounds are of great interest due to their physical and biological properties, such as high electronegativity, lipophilicity, and metabolic stability. For example, Duan et al. (2016) demonstrated the generation of trifluoromethylcarbene, which was applied in Fe-catalyzed cyclopropanation of olefins, producing trifluoromethylated cyclopropanes with high yields (Duan, Lin, Xiao, & Gu, 2016). Similarly, Tang et al. (2017) developed an efficient method for the introduction of the trifluoromethyl group via copper-catalyzed cyclic trifluoromethylation, highlighting the compound's utility in modifying organic skeletons (Tang, Yu, & Ma, 2017).

Material Chemistry and Polymer Science

In the realm of materials science, this compound and its derivatives have been explored for their potential in creating new polymers with unique properties. Mifsud et al. (2007) identified biradicals during the thermal cyclopolymerization of trifluorovinyl aromatic ethers, a process essential for the production of perfluorocyclobutyl polymers (Mifsud, Mellon, Jin, Topping, Echegoyen, & Smith, 2007). Additionally, Yin et al. (2005) synthesized novel polyimides derived from a fluorinated aromatic diamine monomer, showcasing the application of trifluoromethylated compounds in developing materials with excellent thermal stability and mechanical properties (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Advanced Chemical Reactions

The compound's derivatives have also been explored for their role in facilitating advanced chemical reactions. For instance, the alkoxide- and hydroxide-induced nucleophilic trifluoromethylation using trifluoromethyl sulfone or sulfoxide, as reported by Prakash, Hu, and Olah (2003), represents a novel methodology for efficient trifluoromethylation, highlighting the versatility of trifluoromethylated compounds in organic synthesis (Prakash, Hu, & Olah, 2003).

Safety and Hazards

While specific safety and hazard information for 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile is not available, compounds with similar structures can pose risks. For example, they may be harmful if swallowed, toxic in contact with skin, cause skin irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c12-11(13,14)9-3-1-2-8(6-9)10(7-15)4-5-10/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIZCGCPHXFSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 3-(trifluoromethyl)phenylacetonitrile (18.5 g, 0.1 mole), 1,2-dibromoethane (56.4 g, 0.3 mole) and triethylbenzylammonium chloride (TEBA) (1.0 g), there was added 40 ml of 50% sodium hydroxide solution at room temperature. The exothermic reaction mixture was vigorously stirred overnight. The reaction mixture was diluted with water (100 ml) and extracted with ether (4×100 ml). The organic layer was washed with water (3×50 ml), brine (50 ml) and dried over magnesium sulfate. The solvent was removed and the product was distilled under reduced pressure (B.P. 92°-94° C. at 0.4 mm Hg) to give a 16.7 g of product (79% yield). ##STR4## where Xn is 4-chloro; 2-bromo; 3-bromo; 2-iodo; 3-iodo; 4-iodo; 3-carboxylic acid; 3-NO3 ; 2,3-benzo.
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18.5 g
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56.4 g
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40 mL
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100 mL
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Yield
79%

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